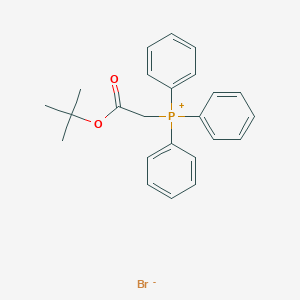

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82468. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLFRTJDWWKIAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370018 | |

| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59159-39-6 | |

| Record name | 59159-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, and Application of a Key Wittig Reagent

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a versatile phosphonium salt that serves as a crucial reagent in modern organic synthesis, particularly in the construction of complex molecules within the pharmaceutical and materials science sectors.[1] Its primary utility lies in its role as a precursor to a stabilized phosphorus ylide for the Wittig reaction, enabling the stereoselective formation of α,β-unsaturated esters.[2][3] This guide provides a detailed examination of its chemical properties, experimental protocols for its synthesis and application, and a visual representation of its role in key synthetic transformations.

Core Chemical and Physical Properties

This compound is typically a white to pale yellow crystalline powder.[4] It is stable under normal laboratory conditions and is often stored at room temperature.[4][5] The presence of the electron-withdrawing tert-butoxycarbonyl group influences the reactivity of the corresponding ylide, rendering it "stabilized." This stabilization impacts the stereochemical outcome of the Wittig reaction, generally favoring the formation of the (E)-alkene.

Summary of Quantitative Data

| Property | Value | Source(s) |

| CAS Number | 59159-39-6 | [4] |

| Molecular Formula | C₂₄H₂₆BrO₂P | [4] |

| Molecular Weight | 459.36 g/mol | [4] |

| Melting Point | 178 °C (decomposes) | [4] |

| Appearance | White to pale yellow powder | [4] |

| Purity | Typically ≥98% | |

| Solubility | Soluble in methanol. | |

| Storage | Room temperature, in a dry, sealed container. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the Wittig reaction are outlined below. These protocols are based on established synthetic procedures for phosphonium salts and Wittig reactions.

Synthesis of this compound

This synthesis involves the quaternization of triphenylphosphine with tert-butyl bromoacetate.

Materials:

-

Triphenylphosphine (1.0 equivalent)

-

tert-Butyl bromoacetate (1.05 equivalents)

-

Anhydrous Toluene or Acetonitrile

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine and anhydrous toluene.

-

Stir the mixture until the triphenylphosphine has completely dissolved.

-

Slowly add tert-butyl bromoacetate to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A white precipitate of the phosphonium salt should form.

-

If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with several portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Purification (Recrystallization): For higher purity, the product can be recrystallized. A common solvent system for recrystallization is a mixture of chloroform and ethyl acetate or dichloromethane and diethyl ether.

-

Dissolve the crude phosphonium salt in a minimal amount of boiling chloroform or dichloromethane.

-

Slowly add ethyl acetate or diethyl ether until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Wittig Reaction with an Aldehyde

This protocol outlines the in-situ generation of the phosphonium ylide and its reaction with an aldehyde to form an α,β-unsaturated ester.

Materials:

-

This compound (1.1 equivalents)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

A strong base (e.g., Sodium hydride (NaH), n-butyllithium (n-BuLi), or a weaker base like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK)) (1.1 equivalents)

-

Aldehyde (1.0 equivalent)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup

-

Syringes for liquid transfer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to yellow or orange).

-

Allow the mixture to stir at 0 °C for 30-60 minutes.

-

In a separate flask, dissolve the aldehyde in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.

Visualizing the Workflow and Reaction

The following diagrams, generated using the DOT language, illustrate the synthesis of the phosphonium salt and its application in the Wittig reaction.

References

An In-depth Technical Guide to (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide (CAS Number: 59159-39-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a versatile phosphonium salt widely employed in organic synthesis, particularly as a key reagent in the Wittig reaction. Its utility lies in the introduction of a tert-butoxycarbonylmethyl moiety, a protected precursor to a carboxylic acid, enabling the stereoselective formation of α,β-unsaturated esters. These esters are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in the Wittig reaction, and relevant safety information.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1] It is stable under normal laboratory conditions and is typically stored at room temperature.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59159-39-6 | [1] |

| Molecular Formula | C₂₄H₂₆BrO₂P | [1] |

| Molecular Weight | 459.36 g/mol | [2] |

| Melting Point | 178 °C (decomposes) | [2] |

| Appearance | White to pale yellow powder | [1] |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in methanol | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine with an appropriate alkyl halide, in this case, tert-butyl bromoacetate. This is a standard method for preparing phosphonium salts.[4]

Experimental Protocol: Synthesis

Materials:

-

Triphenylphosphine (1.0 equivalent)

-

tert-Butyl bromoacetate (1.05 equivalents)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine and anhydrous toluene.

-

Stir the mixture until the triphenylphosphine is fully dissolved.

-

Slowly add tert-butyl bromoacetate to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold anhydrous toluene, followed by a thorough wash with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to pale yellow solid under vacuum to obtain this compound.

Application in the Wittig Reaction

This compound is a stabilized Wittig reagent precursor. The ester group attached to the carbon adjacent to the phosphorus atom helps to stabilize the corresponding ylide through resonance. This stabilization influences the stereochemical outcome of the Wittig reaction, generally favoring the formation of (E)-alkenes.[5] The reaction proceeds by converting the phosphonium salt into a phosphorus ylide using a base, which then reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.

Experimental Protocol: Wittig Reaction

Materials:

-

This compound (1.1 equivalents)

-

Aldehyde or Ketone (1.0 equivalent)

-

Base (e.g., potassium tert-butoxide, sodium hydride, or n-butyllithium) (1.1 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Ylide Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend this compound in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the base (e.g., potassium tert-butoxide) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to yellow or orange).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.

Wittig Olefination: 5. In a separate flask, dissolve the aldehyde or ketone in a minimal amount of anhydrous THF under an inert atmosphere. 6. Slowly add the solution of the carbonyl compound to the prepared ylide solution at 0 °C. 7. Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

Work-up and Purification: 8. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. 9. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). 10. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. 11. Filter off the drying agent and concentrate the organic phase under reduced pressure. 12. The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure alkene.

References

An In-depth Technical Guide to (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, a pivotal reagent in modern organic synthesis. It details its chemical and physical properties, core applications, and provides a detailed experimental protocol for its use in the Wittig reaction.

Core Properties and Specifications

This compound is a phosphonium salt widely utilized as a Wittig reagent. Its structure facilitates the introduction of a tert-butoxycarbonylmethyl group, a valuable moiety in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2]

| Property | Value | Reference |

| Molecular Weight | 459.36 g/mol | [1] |

| Molecular Formula | C₂₄H₂₆BrO₂P | [1] |

| CAS Number | 59159-39-6 | [1] |

| Appearance | White to pale yellow powder | [1] |

| Melting Point | 178 °C (decomposes) | [1] |

| Purity | 97.5 - 102.5% (Assay by titration) | [1] |

| Solubility | Soluble in Methanol | [3] |

| Storage | Room temperature, in a cool, dry, and dark place | [1][3] |

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The primary application of this compound is in the Wittig reaction, a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones.[4][5] This reagent is specifically used to generate a stabilized phosphorus ylide, which then reacts with a carbonyl compound to form an α,β-unsaturated ester. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be later deprotected under acidic conditions.

The general mechanism involves the deprotonation of the phosphonium salt by a base to form the phosphorus ylide. This ylide then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.

Detailed Experimental Protocol: One-Pot Aqueous Wittig Reaction

This protocol outlines a greener, one-pot synthesis of an α,β-unsaturated ester using this compound in an aqueous medium. This method avoids the use of anhydrous organic solvents and strong, hazardous bases.[4][6]

Materials:

-

This compound

-

Triphenylphosphine

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (RBF)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 eq), triphenylphosphine (1.5 eq), and this compound can be formed in situ by adding the corresponding bromoacetate. Alternatively, the pre-formed phosphonium salt can be used directly. Add 10 mL of saturated aqueous sodium bicarbonate solution.

-

Reaction: Stir the mixture vigorously at room temperature. For less reactive aldehydes, the mixture can be heated to reflux for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (15 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure α,β-unsaturated ester.

References

Synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, a key reagent in organic synthesis, particularly for the introduction of a tert-butoxycarbonylmethyl group via the Wittig reaction. This guide details the experimental protocol, presents key quantitative data, and illustrates the synthetic pathway.

Core Synthesis Data

The synthesis of this compound is achieved through the quaternization of triphenylphosphine with tert-butyl bromoacetate. This reaction is a classic example of a nucleophilic substitution (SN2) reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile.

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₂₆BrO₂P | [1][2] |

| Molecular Weight | 457.34 g/mol | [2] |

| Melting Point | 178 °C (decomposes) | [1] |

| Appearance | White to pale yellow powder | [3] |

| CAS Number | 59159-39-6 | [2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

Triphenylphosphine (PPh₃)

-

tert-Butyl bromoacetate

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

Addition of Alkyl Halide: To the stirred solution of triphenylphosphine, add tert-butyl bromoacetate (1.0-1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours or at reflux for a shorter period (e.g., 3-6 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate indicates the formation of the phosphonium salt.

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will precipitate out of the solution. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum, or an anti-solvent like diethyl ether can be added to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound under vacuum to obtain a white to pale yellow crystalline solid.

Expected Yield: The yield of the reaction is typically high, often exceeding 90%.

Spectral Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

FTIR Spectroscopy: The FTIR spectrum of the compound will show characteristic absorption bands. Key peaks include:

-

C=O stretch (ester): ~1730 cm⁻¹

-

C-O stretch (ester): ~1250 cm⁻¹ and ~1150 cm⁻¹

-

P-Ph stretch: ~1440 cm⁻¹, ~1110 cm⁻¹, and ~720 cm⁻¹

-

C-H stretch (aromatic and aliphatic): ~3050 cm⁻¹ and ~2980 cm⁻¹

-

¹H NMR (CDCl₃):

-

δ 7.6-7.9 ppm (m, 15H, P-(C₆H₅)₃)

-

δ 3.5-3.8 ppm (d, 2H, P-CH₂)

-

δ 1.4-1.5 ppm (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (CDCl₃):

-

δ 167-169 ppm (C=O)

-

δ 130-135 ppm (aromatic carbons of PPh₃)

-

δ 117-120 ppm (quaternary aromatic carbon of PPh₃)

-

δ 82-84 ppm (quaternary carbon of t-butyl group)

-

δ 30-32 ppm (P-CH₂)

-

δ 28 ppm (methyl carbons of t-butyl group)

-

Visualizations

Reaction Pathway

The synthesis of this compound proceeds via a straightforward SN2 reaction.

Caption: Reaction scheme for the synthesis.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow diagram.

References

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a versatile Wittig reagent crucial for the synthesis of α,β-unsaturated esters, which are valuable intermediates in pharmaceutical development and organic synthesis.[1][2][3][4] Ensuring the stability and proper storage of this reagent is paramount for reproducible and successful experimental outcomes. This guide provides an in-depth overview of its stability profile, recommended storage conditions, and protocols for handling and stability testing.

Core Stability and Physical Properties

This compound is a white to off-white solid powder that is generally considered stable under normal laboratory conditions.[5][6][7][8] However, like many phosphonium salts, its long-term stability can be influenced by environmental factors such as temperature, moisture, light, and exposure to incompatible substances.

Summary of Physical and Stability Data

| Parameter | Value / Recommendation | Source(s) |

| Appearance | White to off-white solid powder | [5][7] |

| Molecular Formula | C₂₄H₂₆BrO₂P | [3][5] |

| Molecular Weight | 457.35 g/mol | [5] |

| Melting Point | ~178 °C (with decomposition) | [1][3][5][9] |

| General Stability | Stable under normal conditions. | [3][5][6][7][10] |

| Incompatible Materials | Strong oxidizing agents. | [6][11] |

| Hazardous Decomposition | Upon thermal decomposition, may produce carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen bromide. | [3][6][8][12] |

Storage and Handling Protocols

Adherence to proper storage and handling protocols is critical to maintain the integrity and reactivity of the reagent.

Recommended Storage Conditions

The consensus from multiple safety data sheets indicates the following optimal storage conditions:

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool place. One source specifies 2-10 °C. | Minimizes thermal degradation. | [7][11] |

| Atmosphere | Keep container tightly closed in a dry, well-ventilated place. Storage under an inert gas (e.g., nitrogen, argon) is also recommended. | Protects from moisture, which can lead to hydrolysis, and oxygen, which can cause oxidation. | [5][7][11][13] |

| Light Exposure | Protect from light. | Prevents potential photochemical degradation. | [12] |

Experimental Protocol: Standard Handling Procedure

-

Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage. The material should be a free-flowing white to off-white powder.

-

Personal Protective Equipment (PPE) : Before handling, ensure appropriate PPE is worn, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[5][8][9] If there is a risk of dust formation, use a dust mask or work in a fume hood.[9]

-

Dispensing : Whenever possible, handle the reagent in a controlled environment, such as a glove box under an inert atmosphere, to minimize exposure to air and moisture. Avoid creating dust.[5][6]

-

Weighing : Use a clean, dry spatula and weighing vessel. Perform weighing operations promptly to reduce atmospheric exposure.

-

Closing and Storage : After dispensing, securely tighten the container cap. Purge the headspace with an inert gas before sealing if possible. Return the container to its designated cool, dry, and dark storage location.[5][7][11][12]

-

Waste Disposal : Dispose of unused reagent and contaminated materials in accordance with local, state, and federal regulations.[5]

Chemical Reactivity and Degradation Pathways

The primary application of this compound is in the Wittig reaction. This involves deprotonation by a strong base to form a phosphonium ylide, which then reacts with an aldehyde or ketone.

The Wittig Reaction Workflow

Caption: The Wittig reaction pathway for this compound.

Potential Degradation Mechanisms

While specific studies on this molecule are limited, general degradation pathways for phosphonium salts include:

-

Hydrolysis : In the presence of moisture, the phosphonium salt can be susceptible to hydrolysis, especially under basic conditions.

-

Oxidation : Exposure to oxygen can lead to the oxidation of the phosphorus center, potentially forming triphenylphosphine oxide.[5]

-

Thermal Decomposition : As noted, high temperatures lead to decomposition, which can break down the molecule into various smaller components, including hydrogen bromide and phosphorus oxides.[6][8][12]

Recommended Stability Testing Protocol

For laboratories where long-term storage or high-purity applications are required, a stability testing program can be implemented. The following is a general protocol that can be adapted for this purpose.

Experimental Protocol: Long-Term Stability Assessment

-

Objective : To determine the shelf-life of this compound under defined storage conditions by monitoring its purity and physical appearance over time.

-

Materials :

-

Three different lots of this compound.

-

Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH for accelerated testing).

-

Appropriately sealed storage containers (amber glass bottles with screw caps are recommended).

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, Karl Fischer titrator for water content, and instrumentation for melting point determination.

-

-

Procedure :

-

Initial Analysis (T=0) : For each of the three lots, perform a full characterization, including:

-

Appearance : Note the color and physical state.

-

Purity Assay : Use a validated reverse-phase HPLC method to determine the purity.

-

Water Content : Measure using Karl Fischer titration.

-

Melting Point : Determine the melting range.

-

-

Sample Storage : Distribute aliquots from each lot into separate, tightly sealed containers. Place sets of samples into the different storage chambers.

-

Time Points : Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

-

Analysis at Time Points : At each time point, analyze the samples for appearance and purity assay as performed at T=0.

-

-

Data Analysis :

-

Tabulate the purity results for each lot at each time point and storage condition.

-

Plot purity versus time.

-

Establish acceptance criteria (e.g., purity must remain ≥98.0%). The shelf-life is the time period during which the reagent meets these criteria.

-

Logical Workflow for Storage and Handling

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 59159-39-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tainstruments.com [tainstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. database.ich.org [database.ich.org]

- 11. Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(phenyl)phosphonium iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Ylide Formation from (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of the stabilized phosphorus ylide, (tert-butoxycarbonylmethylene)triphenylphosphorane, from its corresponding phosphonium salt, (tert-butoxycarbonylmethyl)triphenylphosphonium bromide. The document elucidates the underlying reaction mechanism, presents relevant quantitative data, and offers detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key chemical transformations and workflows, adhering to specified presentation standards for clarity and technical accuracy. This guide is intended to be a valuable resource for professionals engaged in organic synthesis, particularly those utilizing the Wittig reaction for the construction of carbon-carbon double bonds in pharmaceutical and materials science research.

Introduction: The Foundation of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable method for the olefination of aldehydes and ketones. Central to this transformation is the phosphonium ylide, a reactive intermediate typically generated in situ from a phosphonium salt.[1] The reactivity and stereochemical outcome of the Wittig reaction are largely dictated by the nature of the substituents on the ylide's carbanionic center.

This compound is the precursor to a "stabilized" ylide. The presence of the electron-withdrawing tert-butoxycarbonyl group adjacent to the phosphorus atom significantly influences the acidity of the α-proton and the stability of the resulting ylide. This guide focuses specifically on the mechanism and practical aspects of generating (tert-butoxycarbonylmethylene)triphenylphosphorane from this salt.

The Core Mechanism: A Two-Step Process

The formation of a phosphonium ylide is fundamentally a two-step process, beginning with the synthesis of a phosphonium salt, followed by its deprotonation.

Step 1: Synthesis of the Phosphonium Salt via SN2 Reaction

The journey to the ylide begins with the formation of the phosphonium salt itself. This is achieved through a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide—in this case, tert-butyl bromoacetate. This reaction forms a stable carbon-phosphorus bond and displaces the bromide ion, resulting in the formation of this compound.[2]

The efficiency of this SN2 reaction is highest with primary and secondary alkyl halides; tertiary halides are generally not suitable due to steric hindrance.[2]

Step 2: Deprotonation to Form the Stabilized Ylide

The key step in forming the ylide is the deprotonation of the phosphonium salt at the carbon atom alpha to the positively charged phosphorus atom. The protons on this carbon are rendered acidic by the powerful electron-withdrawing inductive effect of the adjacent triphenylphosphonium cation.

In the case of this compound, the acidity of the α-protons is further enhanced by the electron-withdrawing resonance effect of the tert-butoxycarbonyl group. This dual stabilization has two important consequences:

-

Increased Acidity: The phosphonium salt is significantly more acidic than a simple alkyltriphenylphosphonium salt.

-

Ylide Stabilization: The resulting ylide is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen. This stabilization makes the ylide less reactive and easier to handle than non-stabilized ylides.

Because of this enhanced acidity, relatively mild bases can be used for the deprotonation, in contrast to the very strong bases (like n-butyllithium) required for non-stabilized ylides. Suitable bases for this transformation include alkoxides such as potassium tert-butoxide or even aqueous sodium hydroxide in some cases.[3]

The resulting ylide, (tert-butoxycarbonylmethylene)triphenylphosphorane, is a stable, often crystalline solid that can be isolated, stored, and handled with relative ease.

Quantitative Data

| Parameter | Compound | Value | Reference/Comment |

| Physical Properties | |||

| Melting Point | This compound | 178 °C (dec.) | [4] |

| Melting Point | (tert-Butoxycarbonylmethylene)triphenylphosphorane | 152-155 °C | |

| Spectroscopic Data | |||

| 31P NMR Chemical Shift (δ) | This compound | ~22 ppm | Estimated based on similar structures. (2-hydroxy-5-methylphenyl)triphenylphosphonium bromide shows a signal at 22.04 ppm.[5] |

| 31P NMR Chemical Shift (δ) | (tert-Butoxycarbonylmethylene)triphenylphosphorane | ~17-18 ppm | Estimated based on analogous stabilized ylides. |

| Acidity | |||

| pKa | This compound | Not available | Stabilized phosphonium salts with α-carbonyl groups are significantly more acidic than simple alkylphosphonium salts (pKa ~20-30). |

| Reaction Yields | |||

| Yield for Phosphonium Salt Synthesis | This compound | 87-98% | Typical yields for similar reactions under microwave conditions.[2] |

| Yield for Ylide Formation | (tert-Butoxycarbonylmethylene)triphenylphosphorane | >90% | Deprotonation is generally a high-yielding reaction. |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the phosphonium salt and its subsequent conversion to the stabilized ylide.

Protocol 1: Synthesis of this compound

This procedure is adapted from general methods for the synthesis of phosphonium salts from triphenylphosphine and an alkyl halide.[2]

Materials:

-

Triphenylphosphine ((C₆H₅)₃P)

-

tert-Butyl bromoacetate (BrCH₂COOC(CH₃)₃)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Microwave reactor vial (if using microwave synthesis) or Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Drying tube (for conventional heating)

Procedure (Microwave Method):

-

To a microwave reactor vial, add triphenylphosphine (1.0 eq.).

-

Add tert-butyl bromoacetate (1.05 eq.).

-

Add anhydrous THF to dissolve the reactants (concentration typically 0.5-1.0 M).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 60 °C for 30 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature. A white precipitate of the phosphonium salt should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a white solid.

Procedure (Conventional Heating):

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.

-

Add tert-butyl bromoacetate (1.05 eq.) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the toluene.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Formation of (tert-Butoxycarbonylmethylene)triphenylphosphorane (The Ylide)

This protocol describes the deprotonation of the phosphonium salt to generate the stabilized ylide.[3]

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq.).

-

Suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong, non-nucleophilic base such as potassium tert-butoxide (1.05 eq.) portion-wise to the stirred suspension. If using NaH, add it carefully as a 60% dispersion in mineral oil.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often accompanied by a color change and the dissolution of the solids.

-

The resulting solution/suspension contains the ylide, (tert-butoxycarbonylmethylene)triphenylphosphorane, and can be used directly in a subsequent Wittig reaction.

-

Alternatively, for isolation, the inorganic salts (e.g., KBr) can be removed by filtration through a pad of Celite. The solvent can then be removed from the filtrate under reduced pressure to yield the crude ylide, which can be purified by recrystallization (e.g., from ethyl acetate/hexanes).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the core chemical processes and workflows described in this guide.

Caption: Overall mechanism for the formation of the stabilized ylide.

Caption: Resonance stabilization of the phosphonium ylide.

Caption: Experimental workflow for ylide synthesis.

References

Technical Guide: Physicochemical Properties of (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a quaternary phosphonium salt widely employed as a reagent in organic synthesis. It is particularly valuable in the Wittig reaction for the formation of α,β-unsaturated esters from aldehydes and ketones. An accurate understanding of its physical and chemical properties is essential for its proper handling, storage, and application in synthetic protocols. This guide provides a focused overview of the physical appearance and key properties of this compound in its solid, powdered form.

Physical Appearance

This compound is typically supplied as a solid. The material is generally described as an odorless, white to pale yellow or almost white powder.[1][2][3] Depending on the specific batch and manufacturing process, its form can range from a fine powder to small crystals.[3]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. This data is critical for experimental design and safety assessments.

| Property | Value | Source(s) |

| Physical State | Solid, Powder to Crystal | [2][3] |

| Color | White to pale yellow / almost white | [1][3] |

| Odor | Odorless | [2] |

| Molecular Formula | C₂₄H₂₆BrO₂P | [1][2] |

| Molecular Weight | 457.35 g/mol | [2] |

| Melting Point | 176-178 °C (with decomposition) | [1][3] |

| Solubility | Soluble in Methanol | [3] |

Structural and Property Overview

The relationship between the compound's identity and its key physical properties is fundamental. The diagram below illustrates this connection, providing a quick reference for researchers.

References

An In-Depth Technical Guide on the Safety and Handling of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and experimental protocols for (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, a key reagent in organic synthesis. The following sections detail its properties, safe handling practices, and its application in the Wittig reaction for the formation of α,β-unsaturated esters.

Chemical and Physical Properties

This compound is a phosphonium salt widely utilized as a precursor to a stabilized ylide in the Wittig reaction.[1] Its physical and chemical characteristics are summarized below.

| Property | Value |

| CAS Number | 59159-39-6[1] |

| Molecular Formula | C₂₄H₂₆BrO₂P[1] |

| Molecular Weight | 457.35 g/mol [2] |

| Appearance | White to pale yellow powder or crystals[1][2] |

| Melting Point | 178 °C (decomposition)[1][3] |

| Purity | Typically >98%[3] |

| Solubility | Soluble in methanol[4] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid exposure. The primary hazards are skin and eye irritation.[2][5]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) |

| Warning | H315: Causes skin irritation.[2][5] |

| Eye Irritation (Category 2) |

| Warning | H319: Causes serious eye irritation.[2][5] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system |

| Warning | H335: May cause respiratory irritation.[3] |

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |

| P264 | Wash skin thoroughly after handling.[2][5] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[5] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[5] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2][5] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of the reagent and ensure the safety of laboratory personnel.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[3] A dust mask (type N95 or equivalent) should be used if handling large quantities or if dust is generated.[3]

-

Handling: Avoid contact with skin and eyes.[5] Avoid creating dust. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Protect from moisture.

Experimental Protocol: Wittig Reaction

This compound is a stabilized Wittig reagent precursor used for the synthesis of (E)-α,β-unsaturated esters from aldehydes.[1][6] The following is a general protocol for this reaction.

Reaction Scheme:

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Base (e.g., sodium hydride, potassium tert-butoxide, or a milder base like sodium carbonate for in-situ ylide formation)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for workup and purification (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation (In-situ):

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents) and the aldehyde (1.0 equivalent).

-

Add an anhydrous solvent such as THF or DCM.

-

Slowly add a suitable base (e.g., potassium tert-butoxide, 1.1 equivalents) to the suspension at room temperature while stirring vigorously. For some aldehydes, a milder base like sodium carbonate may be sufficient.

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The reaction is typically complete within a few hours, but reaction times may vary depending on the reactivity of the aldehyde.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired α,β-unsaturated ester and triphenylphosphine oxide as a byproduct.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the pure product.

-

Visualizations

Wittig Reaction Mechanism

The diagram below illustrates the key steps of the Wittig reaction, from the formation of the ylide to the final alkene product.

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of an α,β-unsaturated ester using this compound.

Caption: Experimental Workflow for the Wittig Reaction.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. benchchem.com [benchchem.com]

- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Wittig reaction using (tert-butoxycarbonylmethyl)triphenylphosphonium bromide. This reagent is primarily used in organic synthesis to introduce a tert-butoxycarbonylmethyl group, leading to the formation of α,β-unsaturated tert-butyl esters.[1] These esters are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals.

The this compound is a stabilized Wittig reagent. The presence of the carbonyl group from the ester delocalizes the negative charge of the ylide, making it less reactive than unstabilized ylides.[2][3] This characteristic generally leads to a high selectivity for the (E)-alkene product when reacted with aldehydes.[4] While they readily react with aldehydes, stabilized ylides may show poor reactivity with sterically hindered ketones.[2][5]

General Reaction Scheme

The overall transformation involves the reaction of the phosphonium ylide (generated in situ from the phosphonium salt) with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[3][6][7]

Step 1: Ylide Formation The phosphonium salt is deprotonated by a base to form the phosphorus ylide.

Step 2: Wittig Reaction The ylide reacts with a carbonyl compound to form the alkene product.

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction with Aldehydes

This protocol describes a general method for the reaction of this compound with an aldehyde using sodium hydride as the base in tetrahydrofuran (THF).

Materials and Reagents:

-

This compound

-

Aldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inert atmosphere setup

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: a. To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.1 equivalents). b. Add anhydrous THF to the flask. c. Cool the suspension to 0 °C using an ice bath. d. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the orange or yellow ylide indicates a successful reaction.

-

Reaction with Aldehyde: a. Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. b. Cool the ylide solution back down to 0 °C. c. Add the aldehyde solution dropwise to the ylide mixture via syringe. d. After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 12-18 hours).

-

Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[8] b. Remove the THF under reduced pressure using a rotary evaporator. c. Add ethyl acetate and water to the residue and transfer the mixture to a separatory funnel. d. Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).[9] e. Combine the organic layers and wash with brine.[9] f. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to separate the desired alkene from triphenylphosphine oxide.

Data Presentation

The following table summarizes typical reaction conditions for the Wittig reaction with this compound, showcasing the versatility with different aldehydes.

| Entry | Aldehyde | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | NaH (1.1) | THF | rt | 12 | ~85-95 | >95:5 |

| 2 | 4-Nitrobenzaldehyde | NaHCO₃ | Water | Reflux | 1 | ~80-90 | >95:5 |

| 3 | Cyclohexanecarboxaldehyde | KOtBu (1.2) | THF | rt | 16 | ~70-80 | >90:10 |

| 4 | 2-Naphthaldehyde | KHMDS (1.1) | THF | 0 to rt | 12 | ~90 | >95:5 |

Yields and E/Z ratios are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Wittig Reaction Mechanism

Caption: General mechanism of the Wittig reaction.

Experimental Workflow

Caption: Experimental workflow for the Wittig reaction.

References

- 1. This compound [myskinrecipes.com]

- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. rsc.org [rsc.org]

- 9. reddit.com [reddit.com]

Application Notes: Reaction Conditions for Stabilized Wittig Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds (olefins) from carbonyl compounds (aldehydes and ketones) and phosphonium ylides (Wittig reagents). Stabilized Wittig reagents, which contain an electron-withdrawing group (e.g., ester, ketone, nitrile) attached to the nucleophilic carbon, are a distinct class of ylides that offer unique reactivity and selectivity.[1][2] Due to the resonance stabilization of the negative charge, these ylides are less reactive than their non-stabilized counterparts.[1][3] This reduced reactivity translates to milder reaction conditions, greater functional group tolerance, and high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[3][4]

These application notes provide a comprehensive overview of the reaction conditions for stabilized Wittig reagents, including detailed protocols and data to guide researchers in academia and the pharmaceutical industry in the efficient and selective synthesis of α,β-unsaturated esters, ketones, and other electron-deficient alkenes.

Key Characteristics of Stabilized Wittig Reagents

-

Reduced Reactivity: The electron-withdrawing group delocalizes the negative charge on the ylide carbon, making it less nucleophilic and therefore less reactive than unstabilized ylides.[1]

-

High (E)-Selectivity: Reactions with aldehydes predominantly yield the (E)-isomer of the resulting alkene.[3][4] This is attributed to the reversibility of the initial addition step, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.[3]

-

Milder Reaction Conditions: Due to their stability, the generation and reaction of stabilized ylides can often be achieved with weaker bases and in less stringent anhydrous conditions compared to non-stabilized ylides.[5] Some reactions can even be performed in aqueous media.[6]

-

Functional Group Tolerance: Stabilized Wittig reagents are compatible with a wide range of functional groups in the carbonyl-containing substrate, including esters, amides, ethers, and nitro groups.[4][7]

-

Substrate Scope: Stabilized ylides react readily with aldehydes but often show poor reactivity with sterically hindered ketones.[7][8] In such cases, the Horner-Wadsworth-Emmons reaction is a common alternative.[7]

Summary of Reaction Conditions

The choice of base, solvent, temperature, and reaction time significantly influences the outcome of the Wittig reaction with stabilized ylides. The following table summarizes typical conditions and their impact on yield and stereoselectivity.

| Parameter | Typical Conditions | Effect on Reaction |

| Base | Weak to moderate bases are sufficient. Examples include NaH, NaOMe, NEt₃, K₂CO₃, NaHCO₃ (aqueous).[2][5] | Stronger bases are generally not required due to the increased acidity of the α-proton in the corresponding phosphonium salt. The choice of a weaker base can improve functional group compatibility. |

| Solvent | Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, and Dimethylformamide (DMF) are common.[4][9] Protic and aqueous conditions have also been successfully employed.[6][10] | Solvent polarity can influence the E/Z selectivity. Non-polar solvents often favor higher (E)-selectivity.[9] Aqueous conditions offer a greener alternative and can be effective for certain substrates.[6] |

| Temperature | Reactions are often run at room temperature to elevated temperatures (e.g., 50 °C or reflux).[1] | Higher temperatures can be necessary to drive the reaction to completion, especially with less reactive ketones. |

| Reaction Time | Varies from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature.[1][6] | Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time. |

| Stereoselectivity | Predominantly (E)-alkene formation.[3][4] | The high (E)-selectivity is a key feature of stabilized Wittig reagents. |

| Yield | Generally good to excellent with aldehydes.[6] Yields can be lower with ketones, particularly sterically hindered ones.[7][8] | Careful optimization of reaction conditions can maximize yields. |

Experimental Protocols

General Protocol for the Wittig Reaction with a Stabilized Ylide

This protocol describes a general procedure for the reaction of an aldehyde with a commercially available or pre-formed stabilized Wittig reagent.

Materials:

-

Aldehyde

-

Stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

-

Anhydrous solvent (e.g., THF, DCM)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction flask

-

Magnetic stirrer

-

Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry reaction flask under an inert atmosphere, add the aldehyde (1.0 equiv) and the stabilized Wittig reagent (1.0 - 1.5 equiv).

-

Solvent Addition: Add the anhydrous solvent (e.g., THF) to the flask. The concentration is typically in the range of 0.1-0.5 M.

-

Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50 °C).[1]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Remove the solvent under reduced pressure using a rotary evaporator.[1]

-

The residue will contain the desired alkene and triphenylphosphine oxide as a byproduct.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to separate the alkene from triphenylphosphine oxide and any unreacted starting materials. The choice of eluent will depend on the polarity of the product.

One-Pot Protocol for an Aqueous Wittig Reaction

This protocol is an example of a greener approach using aqueous conditions.[6]

Materials:

-

Aldehyde

-

α-Bromoester (e.g., ethyl bromoacetate)

-

Triphenylphosphine (Ph₃P)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a reaction vessel, combine the aldehyde (1.0 equiv), α-bromoester (1.2 equiv), and triphenylphosphine (1.2 equiv) in a saturated aqueous solution of sodium bicarbonate.

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Upon completion, extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography.

Diagrams

Caption: General workflow of a stabilized Wittig reaction.

Caption: Simplified mechanism highlighting key stages.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig reagents - Wikipedia [en.wikipedia.org]

- 6. sciepub.com [sciepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

Application Notes and Protocols for One-Pot Synthesis Using (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a versatile Wittig reagent employed in organic synthesis for the introduction of a tert-butoxycarbonylmethyl group. This reagent is particularly valuable for the formation of α,β-unsaturated esters, which are important intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. One-pot synthesis protocols involving this reagent offer significant advantages, including increased efficiency, reduced waste, and simplified procedures, making them highly attractive in research and drug development settings.

These application notes provide detailed protocols for two key one-pot synthetic strategies utilizing this compound: a copper-catalyzed aerobic oxidation-Wittig reaction starting from alcohols and a direct one-pot Wittig reaction with aldehydes in an aqueous medium.

Application 1: One-Pot Copper-Catalyzed Aerobic Oxidation-Wittig Reaction of Alcohols

This protocol outlines a highly efficient one-pot method for the synthesis of tert-butyl α,β-unsaturated esters directly from a wide range of alcohols. The reaction combines a copper-catalyzed aerobic oxidation of the alcohol to an aldehyde with an in-situ Wittig reaction. This approach is advantageous as it avoids the isolation of often unstable aldehyde intermediates.

Experimental Protocol

A detailed experimental procedure is as follows:

-

To a reaction vessel, add the alcohol (1.0 mmol), this compound (1.2 mmol), CuBr₂ (0.1 mmol), and a suitable base such as NaOH (2.0 mmol).

-

Add a solvent mixture of acetonitrile and formamide (1:1, 5 mL).

-

Stir the reaction mixture at a specified temperature (e.g., 60 °C) under an atmosphere of air or oxygen for a designated time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl α,β-unsaturated ester.

Data Presentation

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | Benzyl alcohol | tert-Butyl cinnamate | 92 |

| 2 | 4-Methoxybenzyl alcohol | tert-Butyl 4-methoxycinnamate | 95 |

| 3 | 4-Nitrobenzyl alcohol | tert-Butyl 4-nitrocinnamate | 85 |

| 4 | Cinnamyl alcohol | tert-Butyl 5-phenyl-2,4-pentadienoate | 88 |

| 5 | 1-Hexanol | tert-Butyl 2-octenoate | 75 |

Yields are for isolated products after column chromatography.

Experimental Workflow

Caption: Workflow for the one-pot copper-catalyzed aerobic oxidation-Wittig reaction.

Application 2: One-Pot Aqueous Wittig Reaction with Aldehydes

This protocol describes an environmentally friendly one-pot Wittig reaction for the synthesis of tert-butyl α,β-unsaturated esters from aldehydes in an aqueous medium. This method is particularly useful for large-scale synthesis due to its operational simplicity and the use of a green solvent. The ylide is generated in situ from the phosphonium salt using a mild base.

Experimental Protocol

A detailed experimental procedure is as follows:

-

In a reaction vessel, dissolve this compound (1.1 mmol) and the aldehyde (1.0 mmol) in a suitable solvent such as a mixture of THF and water.

-

Add a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.0 mmol).

-

Stir the reaction mixture vigorously at room temperature for the required time (typically 4-12 hours), monitoring the reaction progress by TLC.

-

After the reaction is complete, add water to dissolve the inorganic salts.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl α,β-unsaturated ester.

Data Presentation

| Entry | Aldehyde Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | tert-Butyl cinnamate | 89 |

| 2 | 4-Chlorobenzaldehyde | tert-Butyl 4-chlorocinnamate | 91 |

| 3 | 2-Naphthaldehyde | tert-Butyl 3-(naphthalen-2-yl)acrylate | 85 |

| 4 | Furfural | tert-Butyl 3-(furan-2-yl)acrylate | 82 |

| 5 | Hexanal | tert-Butyl 2-octenoate | 78 |

Yields are for isolated products after column chromatography.

Signaling Pathway: Wittig Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Wittig reaction.

Caption: Mechanism of the Wittig Reaction.

Application Notes and Protocols for Stereoselective Synthesis with (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a versatile phosphonium salt widely utilized in organic synthesis. It serves as a key reagent in the Wittig reaction to introduce a tert-butoxycarbonylmethyl group, enabling the stereoselective formation of α,β-unsaturated esters.[1] These products are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The ylide generated from this phosphonium salt is stabilized by the adjacent ester group, which dictates the stereochemical outcome of the olefination.[2][3] This application note provides detailed protocols and data for the stereoselective synthesis of alkenes using this compound.

Stereoselectivity in the Wittig Reaction

The Wittig reaction allows for the conversion of aldehydes and ketones into alkenes.[4] The stereochemistry of the resulting alkene is largely dependent on the nature of the phosphonium ylide. The ylide derived from this compound is considered a "stabilized ylide" due to the electron-withdrawing nature of the tert-butoxycarbonyl group.

In the case of stabilized ylides, the Wittig reaction is generally under thermodynamic control, leading to the preferential formation of the more stable (E)-alkene.[2][3] This high (E)-selectivity is a key advantage of using this reagent. The reaction proceeds through a reversible initial addition of the ylide to the carbonyl compound, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene and triphenylphosphine oxide.[2]

Applications in Synthesis

The primary application of this compound is the synthesis of α,β-unsaturated esters with high (E)-stereoselectivity. These compounds are important building blocks in organic chemistry and are utilized in:

-

Pharmaceutical Development: As intermediates in the synthesis of drug candidates.

-

Natural Product Synthesis: For the construction of complex molecular architectures.

-

Materials Science: In the preparation of specialized polymers and other materials.

Data Presentation: Stereoselective Olefination of Aldehydes

The following table summarizes the typical yields and stereoselectivity observed in the Wittig reaction between this compound (generated in situ as the ylide) and various aldehydes.

| Aldehyde | Product | Yield (%) | E:Z Ratio |

| Benzaldehyde | tert-Butyl (E)-3-phenylacrylate | 85-95 | >95:5 |

| 4-Nitrobenzaldehyde | tert-Butyl (E)-3-(4-nitrophenyl)acrylate | ~90 | >95:5 |

| 4-Methoxybenzaldehyde | tert-Butyl (E)-3-(4-methoxyphenyl)acrylate | ~92 | >95:5 |

| 2-Thiophenecarboxaldehyde | tert-Butyl (E)-3-(thiophen-2-yl)acrylate | ~87 | >95:5 |

| Cinnamaldehyde | tert-Butyl (2E,4E)-5-phenylpenta-2,4-dienoate | ~80 | >90:10 |

| Cyclohexanecarboxaldehyde | tert-Butyl (E)-3-cyclohexylacrylate | ~88 | >95:5 |

| Propanal | tert-Butyl (E)-pent-2-enoate | ~75 | >90:10 |

Note: Yields and E:Z ratios are approximate and can vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Stereoselective Wittig Reaction

This protocol describes a general method for the (E)-selective synthesis of tert-butyl α,β-unsaturated esters from aldehydes using this compound.

Materials:

-

This compound

-

Aldehyde

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), or Sodium hexamethyldisilazide (NaHMDS))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents).

-

Add anhydrous THF (or another suitable solvent) to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add the strong base (1.05 equivalents) portion-wise or dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange or yellow-colored ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

In a separate flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide.

-

To remove the bulk of the triphenylphosphine oxide, the crude residue can be triturated with or recrystallized from a mixture of diethyl ether and hexanes. Triphenylphosphine oxide is often insoluble and can be filtered off.

-

Further purification can be achieved by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Visualizations

Wittig Reaction Mechanism (Stabilized Ylide)

Caption: Mechanism of the Wittig reaction with a stabilized ylide.

Experimental Workflow for Stereoselective Wittig Synthesis

Caption: General workflow for stereoselective Wittig synthesis.

References

Applications in Pharmaceutical Intermediate Synthesis: Detailed Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates. The featured examples showcase modern synthetic methodologies, including biocatalysis and continuous flow chemistry, for the efficient production of intermediates for antiviral, anticancer, and other therapeutic agents.

Application Note 1: Biocatalytic Synthesis of a Key Intermediate for the Antiviral Drug Atazanavir